(Morpholin-4-ylmethylene)bisphosphonic acid

Farnesyl diphosphate synthase Enzyme inhibition Mevalonate pathway

This geminal bisphosphonate features a morpholine heterocycle directly linked to the central methylene carbon via its nitrogen—without an R1 hydroxyl group. This structural distinction yields an FPPS IC50 of 100,000 nM (~24,000-fold weaker than zoledronate), making it an ideal low-potency comparator or negative control for distinguishing FPPS-dependent from FPPS-independent bisphosphonate effects. Its dual phosphonate chelators plus morpholine nitrogen create a versatile ligand architecture for metal-binding studies, coordination polymer construction, and corrosion inhibitor research—applications clinical bisphosphonates cannot serve. Supplied for research use only.

Molecular Formula C5H13NO7P2
Molecular Weight 261.11 g/mol
CAS No. 32545-75-8
Cat. No. B1618906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Morpholin-4-ylmethylene)bisphosphonic acid
CAS32545-75-8
Molecular FormulaC5H13NO7P2
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESC1COCCN1C(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C5H13NO7P2/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12)
InChIKeyKVUUQMDVROTSNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Morpholin-4-ylmethylene)bisphosphonic Acid – Structural Identity, Bisphosphonate Classification, and Procurement Context


(Morpholin-4-ylmethylene)bisphosphonic acid (CAS 32545-75-8), also referred to as morpholinomethanediphosphonic acid, is a geminal bisphosphonate characterized by two phosphonic acid groups and a morpholine heterocycle attached directly to the central methylene carbon [1][2]. Unlike clinically dominant nitrogen-containing bisphosphonates such as zoledronate, risedronate, or alendronate, this compound lacks a hydroxyl substituent at the geminal carbon (R1 position), a structural feature that fundamentally alters its bone mineral affinity and biological potency profile [3]. It is primarily supplied as a research chemical for metal-binding investigations, ligand-framework development, and fundamental studies of polyphosphonate coordination behavior .

Why (Morpholin-4-ylmethylene)bisphosphonic Acid Cannot Be Interchanged with Clinical Bisphosphonates in Research Applications


The bisphosphonate pharmacophore tolerates dramatic potency shifts—spanning over four orders of magnitude in farnesyl diphosphate synthase (FPPS) inhibition—driven entirely by the R2 side-chain structure [1]. In the morpholinomethylene analog, the direct attachment of the morpholine nitrogen to the geminal carbon via a single methylene linker creates a sterically constrained, electron-rich coordination environment that is absent in the aminoalkyl (pamidronate, alendronate), pyridyl (risedronate), and imidazolyl (zoledronate) side-chain architectures [2][3]. Additionally, the absence of an R1 hydroxyl group—present in all high-affinity clinical bisphosphonates—predicts markedly reduced bone mineral binding, making this compound unsuitable as a direct substitute in studies requiring sustained skeletal retention [4]. These structural distinctions mean that assay results obtained with this compound cannot be extrapolated from—or substituted by—data on its clinical counterparts.

(Morpholin-4-ylmethylene)bisphosphonic Acid – Quantitative Differentiation Evidence Against Comparator Bisphosphonates


FPPS Enzyme Inhibition: ~24,000-Fold Weaker than Zoledronate Confirms Distinct Target Engagement Profile

(Morpholin-4-ylmethylene)bisphosphonic acid inhibits Leishmania major farnesyl diphosphate synthase (FPPS) with an IC50 of 100,000 nM (100 µM) [1]. By contrast, the clinical bisphosphonate zoledronate inhibits human FPPS with an IC50 of 4.1 nM . The ~24,000-fold difference in potency reflects the absence of a properly positioned nitrogen-containing heterocycle with the spatial and electronic characteristics required for tight FPPS active-site binding [2].

Farnesyl diphosphate synthase Enzyme inhibition Mevalonate pathway

Bone Mineral Affinity: Absence of R1 Hydroxyl Group Reduces Hydroxyapatite Binding Relative to Clinical Hydroxybisphosphonates

The target compound lacks a hydroxyl substituent at the R1 position of the geminal bisphosphonate carbon, a structural feature that van Beek et al. (1998) demonstrated is critical for high-affinity bone mineral binding [1]. In that study, heterocyclic bisphosphonates with a hydroxyl group at R1 exhibited comparable, high affinity for bone mineral, whereas an analog lacking R1 hydroxyl showed 'markedly reduced' binding affinity [1]. While no direct binding constant (Kd) comparison is available for this specific compound, the class-level SAR predicts that (morpholin-4-ylmethylene)bisphosphonic acid will display significantly lower hydroxyapatite affinity than risedronate, alendronate, or zoledronate, all of which possess R1 hydroxyl groups [1].

Bone mineral affinity Hydroxyapatite binding Structure-activity relationship

Zwitterionic Character: Morpholinium Cation Enables Distinct Solubility and Metal-Coordination Properties

The Sigma-Aldrich catalog lists the compound under the name 'HYDROGEN MORPHOLIN-4-IUM-4-YL(PHOSPHONO)METHYLPHOSPHONATE,' indicating that the morpholine nitrogen can be protonated to form a morpholinium cation, yielding a zwitterionic species with one negative charge on the bisphosphonate moiety and a positive charge on the morpholinium ring . This zwitterionic character is structurally unique among bisphosphonates: clinical aminoalkyl bisphosphonates (pamidronate, alendronate) contain primary ammonium groups rather than a cyclic morpholinium moiety, and heterocyclic bisphosphonates like risedronate and zoledronate have aromatic pyridyl or imidazolyl nitrogens that do not form analogous quaternary ammonium species under physiological conditions [1]. BOC Sciences corroborates that the compound is specifically supplied for metal-binding studies and charged-interface research, applications that leverage this unique protonation-state behavior .

Zwitterion Solubility Metal coordination Ligand design

Synthetic Accessibility via N-Formylmorpholine Route Differs from Industrial Bisphosphonate Manufacturing Pathways

The synthesis of (morpholin-4-ylmethylene)bisphosphonic acid proceeds via condensation of N-formylmorpholine with phosphorous acid and phosphorus trichloride, followed by aqueous hydrolysis . This route differs fundamentally from the industrial synthesis of zoledronic acid (which employs imidazol-1-ylacetic acid and phosphorous acid/PCl3) and risedronate (which uses 3-pyridylacetic acid) [1]. The N-formylmorpholine precursor contains a pre-installed formyl group that reacts directly to form the methylene bridge, eliminating the need for a separate carboxylic acid starting material. This alternative synthetic entry point may offer procurement advantages in cost, scalability, or purity profile for research-scale applications where the morpholine heterocycle is specifically required [1].

Synthesis N-formylmorpholine Phosphorus trichloride Procurement

(Morpholin-4-ylmethylene)bisphosphonic Acid – Evidence-Backed Research and Industrial Application Scenarios


Negative-Control Bisphosphonate in FPPS/Mevalonate Pathway Mechanistic Studies

With an FPPS IC50 of 100,000 nM—approximately 24,000-fold weaker than zoledronate—this compound serves as an ideal low-potency comparator or negative control in experiments designed to correlate FPPS inhibition with downstream biological effects such as protein prenylation inhibition, osteoclast apoptosis, or tumor cell cytotoxicity [1]. Its weak enzyme engagement allows researchers to distinguish FPPS-dependent from FPPS-independent bisphosphonate effects, a critical control that potent inhibitors like zoledronate or risedronate cannot provide.

Metal Coordination and Ligand-Design Scaffold for Polyphosphonate Frameworks

The compound's morpholine nitrogen, capable of both neutral and morpholinium zwitterionic states, combined with two phosphonate chelating groups, creates a versatile ligand architecture for constructing coordination polymers, metal-organic frameworks, and supramolecular assemblies . As confirmed by BOC Sciences' product designation, it is specifically supplied for metal-binding studies, protonation-state analysis, and charged-interface research—applications for which clinical bisphosphonates are neither designed nor readily available in research-grade purity .

Structure-Activity Relationship (SAR) Probe in Heterocyclic Bisphosphonate Libraries

As a morpholine-containing analog within the broader class of heterocyclic bisphosphonates, this compound fills a critical SAR gap between pyridyl (risedronate-type), imidazolyl (zoledronate-type), and thiomorpholinyl bisphosphonates [2][3]. Its direct methylene linkage (no alkyl spacer) and saturated six-membered morpholine ring with an ether oxygen provide a unique combination of steric and electronic properties that enable systematic exploration of how heteroatom identity and ring saturation affect anti-resorptive potency, enzyme inhibition, and bone mineral affinity [2].

Corrosion Inhibition and Surface Functionalization Research

Phosphonic acids and bisphosphonates are established as effective corrosion inhibitors for metal surfaces in acidic media, and morpholine derivatives independently exhibit corrosion-inhibiting properties [4]. The combination of both functional motifs in a single molecule—two phosphonate anchoring groups plus a morpholine headgroup—makes this compound a candidate for surface functionalization studies on carbon steel, aluminum, or other industrially relevant metal substrates, where comparative performance against simpler phosphonates (e.g., HEDP, ATMP) or morpholine alone can be systematically evaluated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Morpholin-4-ylmethylene)bisphosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.